Iodomalonic acid

Description

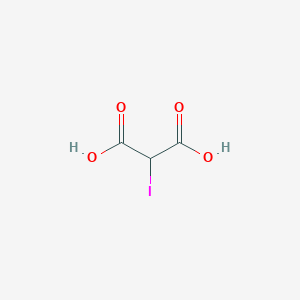

Structure

3D Structure

Properties

CAS No. |

84695-78-3 |

|---|---|

Molecular Formula |

C3H3IO4 |

Molecular Weight |

229.96 g/mol |

IUPAC Name |

2-iodopropanedioic acid |

InChI |

InChI=1S/C3H3IO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) |

InChI Key |

KPPZMQVVJYLLJL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)(C(=O)O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Iodomalonic Acid and Its Derivatives

Regioselective Iodination Pathways of Malonic Acid

Regioselective iodination is crucial for selectively introducing iodine atoms into a molecule. In the context of malonic acid, this process allows for the targeted synthesis of either monoiodomalonic acid or dithis compound.

Nascent Iodine Generation for Iodination

The direct iodination of malonic acid is often achieved using nascent iodine, which is iodine that is generated in situ. This method provides a highly reactive form of iodine, facilitating the electrophilic substitution on the active methylene (B1212753) group of malonic acid. A common method for generating nascent iodine involves the reaction of an iodide source with an oxidizing agent in an acidic medium. For instance, the inflow of an iodide solution into a reactor containing malonic acid and acidic iodate (B108269) generates nascent iodine that readily reacts with the malonic acid present. nih.govresearchgate.net This technique has been successfully employed in a semibatch reactor to prepare both this compound (IMA) and dithis compound (I2MA). nih.govresearchgate.net

Controlled Synthesis of Monothis compound (IMA) and Dithis compound (I2MA)

The controlled synthesis of mono- or di-substituted this compound is paramount for their specific applications. The reaction between malonic acid (MA) and the generated iodinating species can be manipulated to favor the formation of either monothis compound (IMA) or dithis compound (I2MA).

Research has shown that dithis compound can react with malonic acid in a reversible reaction to produce two equivalents of monothis compound (I2MA + MA ⇌ 2 IMA). nih.gov The equilibrium of this reaction lies significantly towards the formation of IMA, with an equilibrium constant (K) of 380. nih.gov This equilibrium is a key factor in controlling the product distribution.

The kinetics of this transformation have been studied, revealing the rate constants for the forward and backward reactions. The probable mechanism involves the transfer of an I⁺¹ species from I2MA to MA. nih.gov It is important to note that in an aqueous acidic medium, I2MA is not entirely stable and can slowly decompose through decarboxylation to form diiodoacetic acid and carbon dioxide. nih.gov This decomposition pathway needs to be considered when designing synthetic strategies for I2MA.

| Reaction Parameter | Value | Reference |

| Equilibrium Constant (K) for I2MA + MA ⇌ 2 IMA | 380 | nih.gov |

| Forward Rate Constant (k₂) | 6.2 x 10⁻² M⁻¹s⁻¹ | nih.gov |

| Backward Rate Constant (k₋₂) | 1.6 x 10⁻⁴ M⁻¹s⁻¹ | nih.gov |

| First-order rate constant of I2MA decarboxylation at 20°C (k₁) | 9 x 10⁻⁵ s⁻¹ | nih.gov |

Esters and Related Functionalized Iodomalonate Systems Synthesis

The synthesis of esters and other functionalized derivatives of this compound expands their utility in organic synthesis. These derivatives serve as important precursors for a variety of transformations. For instance, α-iodo ethyl esters can act as carbon-radical precursors in cascade reactions. nih.gov

The synthesis of these functionalized systems often involves the esterification of the corresponding iodinated malonic acid or the direct iodination of malonate esters. The choice of method depends on the desired final product and the stability of the starting materials. The development of transition-metal-free, three-component coupling reactions of dienylboronic esters, alkyl/aryllithium compounds, and R–I radical precursors has provided a versatile route to functionalized secondary and tertiary allylboronic esters. nih.gov

Strategies for Derivatization of the Iodomalonate Moiety for Research Probes

The iodomalonate moiety can be further derivatized to create specialized research probes. The carbon-iodine bond in iodomalonates offers a site for various coupling reactions, allowing for the introduction of reporter groups, bioactive molecules, or linkers. For example, the development of general coupling methods for the derivatization of olefin-containing natural products highlights the potential for incorporating the iodomalonate scaffold into complex molecular structures. unibe.ch

Furthermore, radical-polar crossover reactions of dienylboronate complexes provide a pathway for the synthesis of functionalized allylboronic esters, demonstrating the versatility of the iodomalonate system in constructing new carbon-carbon bonds. nih.gov These strategies are crucial for developing probes to study biological processes or to serve as building blocks in the synthesis of novel materials.

Elucidation of Reaction Mechanisms and Kinetic Profiles Involving Iodomalonic Acid

Mechanistic Role within Oscillating Chemical Reactions

Iodomalonic acid plays a pivotal role in the dynamics of oscillating chemical reactions, most notably the Briggs-Rauscher (BR) reaction. acs.org The concentration of this compound, along with other key intermediates, fluctuates, leading to the characteristic oscillations.

Briggs-Rauscher Oscillating System Dynamics

The formation of this compound in the Briggs-Rauscher oscillator is a key process that can be broadly understood through two competing pathways: a non-radical process and a radical process. colorado.edu

The initial step involves the reduction of iodate (B108269) to hypoiodous acid (HIO). colorado.edu Subsequently, hypoiodous acid reacts with malonic acid to produce this compound. chimia.chups.edu.ec

Formation:

Non-Radical Pathway: This pathway is slower and dominates when the concentration of iodide ions (I⁻) is high. colorado.edu Free iodine (I₂) reacts with malonic acid in the presence of iodate, which involves the intermediate production of iodide ions. wikipedia.org

Radical Pathway: This is a rapid, autocatalytic process involving manganese and free radical intermediates that converts hydrogen peroxide and iodate to free iodine and oxygen. wikipedia.org This pathway is active at low iodide concentrations. colorado.edu The hypoiodous acid generated then reacts with malonic acid. ups.edu.ec

The primary reaction for the formation of this compound is: HIO + CH₂(COOH)₂ → ICH(COOH)₂ + H₂O ups.edu.ec

Consumption: this compound itself can be further iodinated to form dithis compound. researchgate.netnih.gov It can also be consumed through oxidation by other reactive species present in the system, such as those generated in Fenton-type reactions, which can lead to the formation of oxalic acid. researchgate.net Additionally, after the oscillations cease, the accumulated this compound decomposes, leading to the production of iodine. wikipedia.org

Dithis compound (I₂MA), formed from the further iodination of this compound, is an unstable species in the acidic medium of the Briggs-Rauscher reaction. nih.govnih.gov It undergoes spontaneous decarboxylation to produce diiodoacetic acid and carbon dioxide. nih.govacs.org

Kinetic studies have determined the first-order rate constant for the decarboxylation of dithis compound.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| First-order rate constant (k₁) | 9 x 10⁻⁵ s⁻¹ | 20°C | nih.govacs.org |

This rate is comparable to the decarboxylation of dibromomalonic acid under similar conditions, which has a rate constant of 7 x 10⁻⁵ s⁻¹. nih.govacs.org The decomposition of dithis compound is accelerated by the presence of I₂, O₂, H₂O₂, and Mn²⁺, which liberates most of the iodine back into the solution. researchgate.netnih.gov

A significant reaction involving the iodinated malonic acids is the transfer of iodine in the +1 oxidation state (I⁺¹). It has been demonstrated that dithis compound can react with malonic acid in a reversible reaction to produce two molecules of this compound. nih.gov

I₂MA + MA ⇌ 2 IMA nih.gov

This reaction is essentially an I⁺¹ transfer from dithis compound to malonic acid. nih.gov The presence of I⁺¹ in a solution of dithis compound has been confirmed by its reduction with ascorbic acid. nih.gov

The equilibrium and rate constants for this transfer process have been determined.

| Parameter | Value | Reference |

|---|---|---|

| Equilibrium Constant (K) | 380 | nih.govacs.org |

| Forward Rate Constant (k₂) | 6.2 x 10⁻² M⁻¹s⁻¹ | nih.govacs.org |

| Backward Rate Constant (k₋₂) | 1.6 x 10⁻⁴ M⁻¹s⁻¹ | nih.govacs.org |

The oscillation in the Briggs-Rauscher reaction is governed by the switching between two main reaction pathways: a non-radical process and a radical process. wikipedia.orgcolorado.edu Both of these pathways ultimately lead to the same net chemical change but at vastly different rates. sci-hub.st

Non-Radical Channel: This process involves the slow consumption of free iodine by malonic acid in the presence of iodate and is dominant at high iodide concentrations. wikipedia.orgcolorado.edu It leads to the formation of this compound. chimia.ch

Radical Channel: This is a fast, autocatalytic process involving manganese ions and free radical intermediates. wikipedia.org It is triggered when the iodide concentration falls below a critical level. colorado.edu This pathway rapidly produces hypoiodous acid, which then iodinates malonic acid. colorado.educhimia.ch The radical mechanism is thought to be initiated by the reaction of hypoiodous acid with hydrogen peroxide, forming an iodoperoxyl radical (IOO•). researchgate.net This pathway is inhibited by free radical scavengers. researchgate.netresearchgate.net

The interplay between these two channels creates the feedback loop necessary for oscillations. The radical process generates iodine, which increases the iodide concentration through subsequent reactions. wikipedia.org Once the iodide concentration is high enough, it shuts down the radical process and the slower non-radical process takes over, consuming iodine. wikipedia.org This causes the iodide concentration to drop, eventually re-initiating the radical process, and the cycle repeats. wikipedia.orgcolorado.edu

Research suggests that this compound itself can act as an autocatalytic intermediate in the Briggs-Rauscher reaction. acs.orgresearchgate.net When added to the reaction mixture, even at low concentrations, this compound can accelerate the reaction rate. acs.orgresearchgate.net

Furthermore, in studies where the reaction is inhibited by substances like resorcinol (B1680541), the addition of this compound has been shown to shorten the inhibitory period. acs.orgresearchgate.net This "anti-inhibitor" effect suggests that an accumulating intermediate, likely this compound, can counteract the inhibition. acs.orgresearchgate.net The accumulation of iodomalonic and diiodomalonic acids and their subsequent oxidation by excess hydrogen peroxide, catalyzed by Mn²⁺, can release iodide ions that initiate a new autocatalytic pathway. researchgate.net

Investigations into Resorcinol's Perturbing Effects and this compound's Anti-Inhibitory Role

Resorcinol is a potent inhibitor of the Briggs-Rauscher (BR) oscillating reaction, a well-known chemical system involving iodate and malonic acid. researchgate.netnih.gov However, the inhibitory effect of resorcinol is diminished when it is introduced at a later stage of the reaction. acs.orgresearchgate.netnih.gov This observation suggests that an intermediate species that accumulates over time can counteract the inhibition. acs.orgresearchgate.netnih.gov

Research has identified this intermediate as this compound (IMA). researchgate.netacs.orgresearchgate.netnih.govresearchgate.net The addition of even micromolar concentrations of this compound to the reaction mixture significantly shortens the inhibitory period caused by resorcinol. acs.orgresearchgate.netnih.gov This demonstrates a distinct anti-inhibitory role for this compound. Furthermore, at these low concentrations, this compound can also accelerate the reaction rate, indicating its potential as an autocatalytic intermediate in the Briggs-Rauscher reaction. acs.orgresearchgate.netnih.gov

The mechanism behind this anti-inhibitory effect is not a simple, direct reaction between this compound and resorcinol. The rate of the iodination reaction between these two compounds is too slow to account for the observed decrease in inhibition. nih.gov Instead, the decomposition of dithis compound (I₂MA), which is formed from this compound, is believed to be responsible for mitigating the inhibitory effects of resorcinol. nih.gov

Comparative Mechanistic Studies with Alternative Malonic Acid Substrates

This compound itself can serve as a substrate in oscillating reactions, similar to malonic acid (MA). nih.govlookchem.com When malonic acid is the substrate, the primary organic product is this compound. researchgate.netnih.gov If this compound is used as the substrate, the subsequent product is dithis compound. researchgate.netnih.gov

Comparative studies have been conducted on various substrates within the Briggs-Rauscher system, including acetone, methylmalonic acid, malonic acid, this compound, and phenylmalonic acid. lookchem.com To a first approximation, all these substrates exhibit similar behavior when their concentrations are adjusted to react with iodine at comparable rates. lookchem.com Each substrate participates in the consumption of iodine to form an iodo-product while simultaneously producing iodide. lookchem.com

However, a simplified skeleton model of the oscillating system fails to quantitatively predict the variations in the oscillatory period with changing concentrations for any of these substrates. lookchem.com This suggests that a more comprehensive model is necessary, one that incorporates additional reactions and processes. These include the reduction of iodate and iodine by the hydroperoxy radical, the reduction of iodate by the enol form of the substrate, the second-order reduction of iodate by iodide, the net oxidation of iodine by hydrogen peroxide, the continuous production of hypoiodous acid (HOIO), and the decomposition of the iodo-products. lookchem.com

Connections to Bray-Liebhafsky and Belousov-Zhabotinsky Reaction Subsystems

The Briggs-Rauscher (BR) reaction is often considered a hybrid of the Bray-Liebhafsky (BL) and Belousov-Zhabotinsky (BZ) reactions. ufl.educolostate.edu The BL reaction involves the iodate-catalyzed decomposition of hydrogen peroxide, while the BZ reaction is a classic example of a chemical oscillator, typically involving the oxidation of an organic substrate like malonic acid by a bromate (B103136) solution in the presence of a metal catalyst. colostate.eduuis.nofiveable.me

This compound is a key intermediate in the BR reaction, linking it to the chemistry of both the BL and BZ systems. researchgate.netmit.edu The BR reaction shares the use of iodate and hydrogen peroxide with the BL reaction. ufl.educolostate.edu In fact, a BR system can oscillate without a metal catalyst, making it nearly identical to the BL reaction with the addition of malonic acid. ufl.edu

The connection to the BZ reaction is evident through the use of malonic acid and a metal catalyst (like Mn(II)), which are also characteristic of many BZ systems. ufl.eduuis.no The primary difference lies in the halogen used; the BR reaction uses iodine, whereas the BZ reaction uses bromine. ufl.edu The formation and subsequent reactions of this compound are central to the oscillatory behavior of the BR system. mit.edu The concentration of this compound, along with other species like iodide and iodine, oscillates during the reaction. colostate.edu

Oxidative Degradation and Product Analysis

Characterization of Fenton-Type Reaction Pathways

The oxidative degradation of this compound can proceed through Fenton-type reactions. In non-oscillating solutions, the oxidation of this compound and/or dithis compound by Fenton-type processes leads to the production of oxalic acid and iodine (I₂). researchgate.netnih.gov This indicates that radical species, characteristic of Fenton chemistry, play a role in the breakdown of these iodo-organic compounds. researchgate.net

Formation of Oxalic Acid, Mesoxalic Acid, and Related Carboxylic Acid Intermediates

Oxalic acid has been identified as a primary product in the Briggs-Rauscher oscillating reaction. researchgate.netnih.gov Its formation is a result of the oxidative degradation of this compound. researchgate.net Further investigations have shown that mesoxalic acid can also yield oxalic acid under similar reaction conditions. researchgate.netnih.gov

Mechanisms of Carbon Dioxide and Carbon Monoxide Evolution

The degradation of this compound is not limited to the formation of other carboxylic acids; it also leads to the evolution of gases. Both carbon dioxide (CO₂) and carbon monoxide (CO) are produced during the Briggs-Rauscher reaction. researchgate.net Increasing the initial concentration of this compound leads to a higher maximum rate of gas evolution and an increase in the total amount of CO₂ and CO produced. researchgate.net This confirms that the decomposition of this compound is a significant source of these gaseous products. researchgate.net

The kinetic behavior of this compound is complex and has been a subject of investigation, particularly within the context of oscillating chemical reactions and halogenation studies. Understanding the rates and mechanisms of its formation and subsequent reactions is crucial for modeling these systems.

Halogenation and Dehalogenation Kinetics

The kinetics of halogenation and dehalogenation involving this compound and its derivatives are fundamental to its chemical profile. These reactions are often reversible and are influenced by the concentrations of various species, including halide ions and hydrogen ions.

The reaction of iodinated organic compounds with halide ions is a classic example of a reversible process. Studies on ethyl iodomalonate, an ester derivative of this compound, provide significant insight into these kinetics. The reaction between ethyl iodomalonate and iodide ions is reversible, and its kinetics can be studied to understand the much faster, direct halogenation steps. rsc.org This approach allows for the deduction of velocity constants for the reactions of the enol and enolate forms with iodine and tri-iodide ions by combining kinetic data from the reverse reaction with known equilibrium constants. rsc.org

The general form of this reversible reaction can be represented as: RI + I⁻ + H⁺ ⇌ RH + I₂ where RH is the malonic ester and RI is the iodo-ester. rsc.org

A related and important reversible reaction involves the transfer of an iodine atom (as I⁺) between different forms of malonic acid. It has been demonstrated that dithis compound (I₂MA) can react with malonic acid (MA) in a reversible process to form two molecules of this compound (IMA). acs.orgnih.gov

I₂MA + MA ⇌ 2 IMA acs.orgnih.gov

This equilibrium is significant in systems where both iodination and deiodination occur, such as the Briggs-Rauscher oscillator. acs.orgnih.gov Kinetic studies have successfully determined the rate and equilibrium constants for this specific reaction. acs.orgnih.gov

| Parameter | Value | Unit |

|---|---|---|

| Forward Rate Constant (k₂) | 6.2 x 10⁻² | M⁻¹s⁻¹ |

| Backward Rate Constant (k₋₂) | 1.6 x 10⁻⁴ | M⁻¹s⁻¹ |

| Equilibrium Constant (K) | 380 | (dimensionless) |

Under acidic conditions, the carbonyl compound is in equilibrium with its enol tautomer. youtube.com The rate of halogenation is therefore dependent on the rate of enolization and is often found to be zero-order with respect to the concentration of the halogen (e.g., iodine). rsc.orgyoutube.com This indicates that the reaction of the enol with the halogen is very fast compared to the initial enolization step. rsc.org

The general mechanism involves two key stages:

Enolization (rate-determining): The malonic acid derivative converts to its enol form, a process that can be catalyzed by acids or bases. rsc.orgyoutube.com

Halogenation (fast): The electron-rich enol rapidly attacks the electrophilic halogen (e.g., I₂), leading to the formation of this compound and regenerating the catalyst. youtube.comresearchgate.net

Research has proposed that various species can be involved in the actual halogenation step, including the neutral enol, the enolate ion, and even the protonated enol, which react with iodine (I₂) and/or the triiodide ion (I₃⁻). researchgate.net The kinetics of bromination for similar substrates, like malonic acid itself, confirm that the reaction occurs via the enol form. researchgate.net In the context of the Briggs-Rauscher reaction, the enol of malonic acid is considered an essential scavenger of low oxidation states of iodine. sci-hub.st

The rate of iodination of this compound (IMA) to form dithis compound (I₂MA) has also been studied. Nonoscillating iodination kinetics can be monitored so long as IMA is in significant excess over the iodine concentration. acs.orgnih.gov At 25 °C, simulations have identified the primary rate laws governing this subsequent halogenation step. acs.orgnih.gov

Computational Chemistry Approaches for Iodomalonic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of iodomalonic acid. While specific, in-depth computational studies exclusively focused on this compound are not abundant in the literature, the methodologies applied to similar halogenated organic acids and related species in computational studies provide a clear framework for how its electronic structure and energetics would be investigated. bilkent.edu.trosti.gov

Density Functional Theory (DFT) is a common and effective method for such investigations, offering a balance between computational cost and accuracy. chemrxiv.org For a molecule like this compound, DFT calculations would typically be employed to determine a range of properties. The choice of functional and basis set is crucial for obtaining accurate results, especially for molecules containing heavy atoms like iodine, where relativistic effects can be significant. bilkent.edu.tr

Key Properties Investigated by Quantum Chemical Calculations:

| Property | Description | Typical Computational Method | Relevance to this compound |

| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest energy. | DFT (e.g., B3LYP), Møller-Plesset perturbation theory (MP2) | Provides bond lengths, bond angles, and dihedral angles, which are the foundation for understanding its structure and reactivity. |

| Vibrational Frequencies | Calculation of the vibrational modes of the molecule. | DFT, MP2 | Used to confirm that the optimized geometry is a true minimum on the potential energy surface and can be compared with experimental infrared (IR) spectra. |

| Electronic Properties | Includes the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO). | DFT, Hartree-Fock (HF) | The MEP can indicate sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO gap is important for understanding the molecule's reactivity and electronic transitions. bilkent.edu.tr |

| Thermochemical Data | Enthalpy, entropy, and Gibbs free energy of formation. | DFT, High-level ab initio methods (e.g., CCSD(T)) | Essential for determining the thermodynamics of reactions involving this compound, such as its formation from malonic acid or its decomposition. osti.gov |

For example, studies on other organic acids have used DFT calculations to explore the stability of different conformers and the energetics of tautomerization (e.g., keto-enol forms). osti.gov A similar approach for this compound would provide insight into its stable forms in different environments. Furthermore, quantum chemical methods are used to calculate the energetics of reaction pathways, such as activation energies for its decomposition or its reaction with other species in an oscillating reaction. researchgate.net

Molecular Dynamics and Reaction Path Investigations

Molecular dynamics (MD) simulations and reaction path investigations are used to study the dynamic behavior of molecules and the mechanisms of chemical reactions over time. For this compound, these computational techniques are particularly relevant for understanding its role in the complex environment of an oscillating chemical reaction like the Briggs-Rauscher (BR) reaction. researchgate.netunimi.it

MD simulations can model the behavior of this compound in solution, providing insights into its solvation and interactions with other species. mdpi.com While large-scale MD simulations specifically targeting this compound are not widely reported, the principles are well-established. Such simulations would involve:

Force Field Parameterization: Developing or selecting a force field that accurately describes the inter- and intramolecular forces for this compound and other molecules in the system.

System Setup: Placing the molecule in a simulation box with solvent molecules (e.g., water) and other reactants.

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities.

Reaction path investigations, often using quantum mechanical methods, aim to find the minimum energy path between reactants and products, identifying transition states and calculating activation barriers. mit.edumit.edu For this compound, this is crucial for understanding:

Formation: The mechanism of iodination of malonic acid to form this compound.

Consumption: The pathways by which this compound is consumed in the BR oscillator, which can include further iodination to dithis compound or oxidation. researchgate.netnih.gov

Decomposition: The spontaneous or catalyzed decomposition of this compound and its derivatives, which has been identified as a source of CO2 in the BR reaction. acs.org

Studies have shown that this compound can be attacked by radical species, and its decomposition can be sped up by the presence of other reactants like H2O2 and Mn2+. sci-hub.stnih.gov Computational investigations of these reaction paths would clarify the specific elementary steps involved and their energetic profiles. For instance, the reaction I2MA + MA ↔ 2 IMA has been studied, and its forward and backward rate constants were calculated, demonstrating the application of kinetic modeling to understand the interplay between iodinated species. acs.org

Simulation and Modeling of Complex Chemical Oscillators

This compound is a well-established and crucial intermediate in the Briggs-Rauscher (BR) oscillating reaction. wikipedia.orglookchem.com Computational modeling and simulation have been indispensable in dissecting the complex network of reactions that produce the oscillatory behavior. researchgate.netnih.gov These models consist of a set of elementary reactions with associated rate constants, which are then used to generate a system of differential equations describing the concentration changes of all species over time. ufl.edu

Numerous kinetic models have been proposed for the BR reaction, with varying levels of complexity. A common approach is the development of a "skeleton mechanism" that includes the most essential reactions required to reproduce the oscillations. sci-hub.st In virtually all comprehensive models of the BR reaction, this compound (IMA) and its reactions are central. researchgate.netdntb.gov.ua

Key Roles and Reactions of this compound in BR Oscillator Models:

Formation: It is formed from the reaction of malonic acid (MA) with an iodinating species, typically hypoiodous acid (HIO). wikipedia.orglookchem.com

Intermediate Substrate: this compound itself can act as a substrate for further reactions, including further iodination to produce dithis compound (I2MA). nih.govacs.org

Source of Other Intermediates: The oxidation and decomposition of this compound and dithis compound are sources of other important products in the reaction, such as oxalic acid and CO2. nih.govacs.org

Radical Reactions: It is susceptible to attack by radical species, which is a key feature of the radical-driven part of the BR mechanism. sci-hub.st

Simulations based on these kinetic models can reproduce the oscillatory behavior of key species' concentrations, including iodide and iodine. nih.gov By comparing simulation results with experimental data, researchers can refine the model, adjust rate constants, and gain a deeper understanding of the reaction mechanism. For example, simulations have been used to investigate the effect of adding this compound to the reaction mixture or to study how inhibitors like resorcinol (B1680541) affect the oscillations. nih.govacs.org

The table below lists some of the key reactions involving this compound and its derivatives as proposed in various kinetic models of the BR oscillator.

Table of Key Reactions Involving Iodinated Malonic Acids in BR Models

| Reaction | Description | Significance in Oscillator Models |

| HIO + CH₂(COOH)₂ → ICH(COOH)₂ + H₂O | Formation of this compound (IMA). | A primary consumption pathway for malonic acid and a source of the key organic intermediate. |

| ICH(COOH)₂ + HIO → I₂C(COOH)₂ + H₂O | Formation of dithis compound (I₂MA) from IMA. | Shows that IMA is not just an end-product but an intermediate that is further transformed. nih.govacs.org |

| I₂C(COOH)₂ + CH₂(COOH)₂ ↔ 2 ICH(COOH)₂ | Reversible transfer of I⁺ between dithis compound and malonic acid. | An equilibrium that links the different iodinated organic species. A study calculated K = 380 for this reaction. acs.org |

| I₂C(COOH)₂ → CHI₂COOH + CO₂ | Spontaneous decarboxylation of dithis compound. | A source of CO₂ and other organic byproducts, contributing to the overall complexity of the organic reaction subset. acs.org |

| ICH(COOH)₂/I₂C(COOH)₂ + Oxidants (e.g., Fenton-type) → (COOH)₂ + I₂ | Oxidation of iodinated malonic acids. | A pathway for the decomposition of organic intermediates and regeneration of iodine. researchgate.netnih.gov |

These computational models, ranging from detailed kinetic simulations to simplified skeleton mechanisms, are essential for interpreting the complex dynamics of systems where this compound plays a pivotal role. They allow for the testing of mechanistic hypotheses and the prediction of system behavior under various conditions. sci-hub.stdntb.gov.ua

Advanced Analytical and Spectroscopic Characterization Techniques for Iodomalonic Acid Research

Real-time Spectroscopic Monitoring of Reaction Kinetics (e.g., UV-Vis Spectroscopy at specific wavelengths)

Real-time, in-situ spectroscopic analysis is indispensable for studying chemical kinetics, as it allows for the continuous monitoring of changes in the concentration of reactants, intermediates, and products without disturbing the reaction system. mt.com UV-Visible (UV-Vis) absorption spectroscopy is a particularly powerful tool for this purpose, tracking reactions by measuring the change in absorbance of a chromophore at a specific wavelength over time. thermofisher.com

In the context of iodomalonic acid research, UV-Vis spectroscopy is frequently employed to follow the kinetics of its formation and subsequent reactions, especially within the Briggs-Rauscher (BR) oscillating reaction. researchgate.netnih.gov In this reaction, malonic acid is iodinated to form this compound, which can then be further converted to dithis compound. nih.gov The kinetics of these non-oscillating iodination processes can be effectively monitored by observing the absorbance of molecular iodine (I₂). researchgate.netnih.govresearchgate.net For instance, studies have successfully followed the reaction by monitoring the absorbance at a wavelength of 462 nm in an acidic potassium iodate (B108269) (KIO₃) medium, under conditions where this compound is in significant excess compared to iodine. researchgate.netnih.govresearchgate.net This approach enables the calculation of critical kinetic data, such as reaction rate constants. researchgate.netnih.govresearchgate.net

The monitoring of oscillating reactions themselves, where this compound is a central component, also relies heavily on UV-Vis spectroscopy. The characteristic color changes of the BR reaction—from colorless to amber and then to dark blue—can be quantified by recording absorbance at different wavelengths. chimia.ch The amber color is associated with the formation of iodine, while the blue color results from the iodine-starch complex, a common indicator in these systems. chimia.chwikipedia.org

Table 1: Key Wavelengths for UV-Vis Spectroscopic Monitoring in this compound Systems

| Wavelength (nm) | Absorbing Species | Context of Measurement | Reference |

|---|---|---|---|

| 462 | Iodine (I₂) | Monitoring non-oscillating iodination kinetics of malonic acid/iodomalonic acid. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |

| 350 | Iodine-Starch Complex (Blue-Black) | Monitoring color oscillations in the Briggs-Rauscher reaction. chimia.ch | chimia.ch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive analytical technique for the structural elucidation of organic molecules. mdpi.comsigmaaldrich.com It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for unambiguous structure determination and the differentiation of isomers. mdpi.comnih.gov In this compound research, NMR is invaluable for confirming its structure and for mechanistic studies by identifying and quantifying reactants, intermediates, and products directly in the reaction mixture. sigmaaldrich.commagritek.com

The structure of this compound, CHI(COOH)₂, can be confirmed by ¹H and ¹³C NMR. The ¹H NMR spectrum would be expected to show a distinct signal for the methine proton (-CH-), shifted downfield compared to the methylene (B1212753) protons (-CH₂-) of malonic acid due to the deshielding effect of the adjacent electronegative iodine atom. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carboxyl carbons and the central iodinated carbon. By comparing the spectra of malonic acid, this compound, and dithis compound, one can clearly distinguish between these species.

For mechanistic elucidation, time-resolved NMR experiments can be performed to monitor the progress of a reaction. magritek.com By acquiring spectra at different time intervals, it is possible to observe the disappearance of reactant signals (e.g., malonic acid) and the concurrent appearance of product signals (e.g., this compound and later, dithis compound). nih.gov This quantitative insight allows for a deeper understanding of reaction pathways and kinetics, including the observation of transient intermediates that might be missed by other methods. magritek.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Malonic Acid and its Iodinated Derivatives

| Compound | Formula | Key ¹H Signal | Key ¹³C Signals |

|---|---|---|---|

| Malonic Acid | CH₂(COOH)₂ | Methylene (-CH₂-) | Methylene (-CH₂-), Carboxyl (-COOH) |

| This compound | CHI(COOH)₂ | Methine (-CHI-) | Methine (-CHI-), Carboxyl (-COOH) |

Note: This table presents predicted relative shifts based on general NMR principles. Actual chemical shift values depend on the solvent and other experimental conditions.

Chromatographic Methods for Product and Intermediate Separation and Quantification (e.g., HPLC-DAD)

Chromatographic techniques are essential for separating complex mixtures into their individual components, allowing for their identification and quantification. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for this purpose. nih.gov When coupled with a Diode-Array Detector (DAD), HPLC becomes a powerful tool for analyzing compounds that absorb UV-Vis light. measurlabs.com The HPLC-DAD system separates components based on their interactions with the stationary phase (column) and mobile phase, and then quantifies them by measuring their absorbance across a range of wavelengths. measurlabs.comresearchgate.net

In the study of this compound, HPLC-DAD can be used to separate and quantify this compound from its precursor (malonic acid), its subsequent product (dithis compound), and other organic species that may be present in the reaction mixture. researchgate.net A reversed-phase HPLC method would be suitable for this analysis, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile. nih.govmdpi.com

Method validation is a critical step to ensure the reliability of the quantitative data, involving the assessment of parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov The DAD provides spectral information for each separated peak, which aids in peak identification and purity assessment, ensuring that the quantification is accurate and specific to the compound of interest. measurlabs.com

Table 3: Typical Parameters for an HPLC-DAD Method for Organic Acid Analysis

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Column | Stationary Phase | Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm) | researchgate.net |

| Mobile Phase | Eluent | Gradient or isocratic elution with Acetonitrile and acidified water/buffer. | researchgate.netnih.gov |

| Flow Rate | Speed of mobile phase | 0.8 - 1.0 mL/min | researchgate.netnih.gov |

| Injection Volume | Sample amount introduced | 20 µL | nih.govresearchgate.net |

| Column Temperature | Controlled temperature for reproducibility | 25 - 30 °C | nih.govresearchgate.net |

| Detection | Wavelength(s) for monitoring | DAD scanning, with specific wavelengths selected for quantification (e.g., 210 nm for carboxyl groups). | nih.gov |

Absorbance and Potentiometric Methods for Monitoring Oscillations

Oscillating chemical reactions, such as the Briggs-Rauscher reaction, are characterized by periodic fluctuations in the concentrations of certain chemical species. This compound is a crucial organic intermediate in this system. researchgate.net Monitoring these oscillations provides fundamental insights into the underlying reaction mechanism. Absorbance spectroscopy and potentiometry are the two primary methods used for this purpose. chimia.ch

Absorbance methods , as discussed in section 5.1, rely on the color changes associated with the reaction. chimia.ch A spectrophotometer with a probe immersed in the reaction vessel can continuously record the absorbance at one or more wavelengths. chimia.ch This provides a direct measure of the concentration of colored species like iodine (amber) and the iodine-starch complex (dark blue), generating a visual representation of the oscillatory behavior as a series of peaks over time. chimia.ch

Both techniques provide reliable ways to track the oscillations, and the choice between them may depend on the specific experimental goals and available equipment.

Table 4: Comparison of Absorbance and Potentiometric Methods for Monitoring Oscillations

| Feature | Absorbance Method (Spectrophotometry) | Potentiometric Method |

|---|---|---|

| Parameter Measured | Light absorbance at specific wavelengths. chimia.ch | Electric potential (e.g., redox potential, iodide ion concentration). chimia.ch |

| Principle | Beer-Lambert Law, relates absorbance to the concentration of colored species (e.g., I₂, I₃⁻-starch). thermofisher.com | Nernst Equation, relates electrode potential to the logarithm of ion activity/concentration. |

| Typical Observation | Cyclical changes in color, recorded as oscillating absorbance peaks. chimia.ch | Cyclical changes in millivolts, recorded as an oscillating potential trace. |

| Primary Species Tracked | Iodine (I₂), Triiodide-Starch Complex. chimia.chwikipedia.org | Iodide (I⁻), Redox couples (e.g., I₂/I⁻). |

| Advantages | Can be visually correlated with color changes; non-invasive probe setup. chimia.ch | Highly sensitive to small changes in ion concentrations; provides direct information on key inorganic species. |

Explorations in Applied Research and Potential Applications of Iodomalonic Acid Chemistry

Contributions to the Understanding of Non-equilibrium Thermodynamics in Chemical Systems

Non-equilibrium thermodynamics is the branch of thermodynamics that studies systems that are not in thermodynamic equilibrium. wikipedia.org Many natural and chemical systems operate far from this state, exhibiting complex behaviors such as oscillations, pattern formation, and chaos. wikipedia.orgwikipedia.org Iodomalonic acid is a central intermediate in the Briggs-Rauscher (BR) reaction, a well-known oscillating chemical reaction that serves as a classic model for studying non-equilibrium thermodynamics. wikipedia.orgmit.edu

The BR reaction typically involves potassium iodate (B108269), hydrogen peroxide, malonic acid, an acid catalyst, and a manganese salt catalyst. wikipedia.org The reaction is famous for its dramatic color changes, cycling between colorless, amber, and deep blue. wikipedia.org These oscillations are the macroscopic manifestation of complex feedback loops in the reaction mechanism, where the concentrations of intermediate species, including iodide and iodine, periodically rise and fall.

The role of this compound is fundamental to these dynamics. It is formed from the reaction of malonic acid with iodine species produced in the reaction. mit.edu The subsequent reactions and decomposition of this compound and its derivative, dithis compound, are crucial steps in the feedback mechanism that sustains the oscillations. researchgate.netresearchgate.net

Key contributions from studying this compound in this context include:

Elucidating Feedback Loops: Research has shown that this compound is not merely a byproduct but an active participant. It can disproportionate and be oxidized, feeding reactants back into the core oscillatory cycle. researchgate.netresearchgate.net For instance, the oxidation of this compound by hydrogen peroxide, catalyzed by Mn²⁺, regenerates iodide ions, which initiates a new autocatalytic phase. researchgate.net

Modeling Complex Systems: By studying the kinetics of this compound's formation and consumption, researchers can develop and refine mathematical models that describe the behavior of the BR oscillator. researchgate.net These models help in understanding the conditions required for oscillations to occur and the factors that influence their period and amplitude.

Investigating Autocatalysis: Studies have suggested that this compound may act as an autocatalytic intermediate in the BR reaction. researchgate.net Its presence, even at micromolar concentrations, can accelerate the reaction rate, providing deeper insight into the nature of autocatalysis in complex chemical systems far from equilibrium. researchgate.net

The study of this compound within the framework of the Briggs-Rauscher reaction provides a tangible chemical system to explore the abstract principles of non-equilibrium thermodynamics, demonstrating how a network of coupled reactions can lead to emergent, organized behavior.

Development of Spectrometric Assays Based on Oscillating Reactions

The high sensitivity of oscillating reactions to external perturbations forms the basis for novel analytical methods. The Briggs-Rauscher (BR) reaction, with this compound as a key component, is particularly well-suited for developing spectrometric assays due to its distinct, periodic color changes that can be easily monitored. researchgate.netchimia.ch When an analyte is introduced into the BR system, it can interact with one or more of the intermediates, altering the dynamics of the oscillation. researchgate.netresearchgate.net This change, such as a shift in the oscillation period or a complete quenching of the oscillations, can be measured spectrometrically and correlated with the concentration of the analyte. researchgate.net

A prominent application of this principle is in the determination of antioxidant capacity. chimia.ch Antioxidants can react with the radical intermediates or key oxidizing species in the BR reaction, causing a measurable disturbance. An assay can be established by monitoring the time it takes for the oscillations to be quenched or altered after the addition of a sample containing antioxidants. chimia.ch

The components and principle of a typical BR-based spectrometric assay are summarized below.

| Component | Role in the Assay |

| Potassium Iodate (KIO₃) | Primary oxidizing agent and source of iodine species. |

| Hydrogen Peroxide (H₂O₂) | Both an oxidizing and reducing agent in different steps of the reaction. |

| Malonic Acid (CH₂(COOH)₂) | Organic substrate that is iodinated to form this compound. |

| Manganese(II) Sulfate (MnSO₄) | Catalyst for the reaction cycles. |

| Starch | Indicator; forms a deep blue complex with iodine/iodide, providing a clear visual and spectrometric signal. |

| Analyte (e.g., Antioxidant) | Perturbs the reaction by consuming intermediates, leading to a change in oscillation dynamics (e.g., inhibition time). |

| Data sourced from chimia.ch. |

This method offers a cost-effective and straightforward alternative to other antioxidant assays like FRAP or ORAC. chimia.ch The visible color changes allow for simple spectrometric detection, making it adaptable for environments with limited technological resources. chimia.ch

Mechanistic Probes for Complex Organic and Redox Reactions

When malonic acid is the starting substrate in the BR reaction, IMA is the first major organic product formed. researchgate.netnih.gov IMA itself can then act as a substrate, being further iodinated to produce dithis compound (I₂MA). researchgate.netnih.gov The distinct reactivity of these compounds allows them to be used to probe specific reaction pathways.

Key findings from these mechanistic studies include:

Decomposition and Oxidation: In non-oscillating solutions, the oxidation of both IMA and I₂MA by Fenton-type reactions (involving H₂O₂ and a metal catalyst) has been shown to produce oxalic acid and iodine. acs.orgnih.gov This helps to account for the final products observed in the complete BR system.

Disproportionation and I(+1) Transfer: It has been demonstrated that dithis compound can react with malonic acid in a reversible reaction to produce two molecules of this compound (I₂MA + MA ↔ 2 IMA). acs.org This reaction is believed to proceed via the transfer of an I⁺¹ species and has a calculated equilibrium constant (K) of 380, indicating a strong preference for the formation of IMA. acs.org

The table below summarizes some of the key reactions involving this compound that have been studied to elucidate the mechanism of the Briggs-Rauscher reaction.

| Reaction | Reactants | Products | Significance |

| Oxidation | This compound, Hydrogen peroxide, Mn²⁺ | Oxalic acid, Carbon dioxide, Iodide | A key product-forming pathway and a source for regenerating iodide to sustain oscillations. researchgate.netnih.gov |

| Disproportionation | 2 this compound | Dithis compound, Malonic acid | A pathway showing the interconversion of iodinated organic species in the system. researchgate.net |

| I(+1) Transfer | Dithis compound, Malonic acid | 2 this compound | A reversible reaction that governs the relative concentrations of mono- and di-iodinated species. acs.org |

| Inhibition Suppression | This compound, Resorcinol (B1680541) (inhibitor) | - | The presence of IMA reduces the inhibitory effect of resorcinol, highlighting its central role in the main reaction pathway. researchgate.netnih.gov |

By systematically studying these and other sub-reactions, chemists can construct and validate detailed mechanistic models, such as the FCA model, for the BR oscillator. researchgate.net

Role as a Precursor in Specialized Organic Synthesis (e.g., Cyclopentenone Synthesis)

Beyond its role in reaction dynamics, this compound and its esters are valuable precursors in synthetic organic chemistry. A convenient method for preparing iodomalonic esters using phase-transfer catalysis (PTC) has been developed, making these compounds more accessible. tandfonline.comtandfonline.com These esters serve as useful substrates for various transformations, including radical cyclizations and SET-induced cyclopropanations. tandfonline.com

A notable application is in the synthesis of highly functionalized cyclopentane (B165970) rings, which are core structures in many biologically active molecules, including certain anti-inflammatory isoprostanes. unibe.ch Specifically, an iodomalonate derivative was used as a key reactant in an Atom Transfer Radical Cyclization (ATRC) reaction to construct a cyclopentane precursor for cyclopentenone synthesis. unibe.ch

In this synthetic approach, an iodomalonate was reacted with a vinylboronic acid pinacol (B44631) ester. The reaction, initiated by triethylborane (B153662) (Et₃B) and air, resulted in the formation of the desired cyclized product. unibe.ch

Table of ATRAC Reaction for Cyclopentane Synthesis

| Component | Function |

|---|---|

| Iodomalonate 6.1d | Radical precursor containing the iodo group for atom transfer. |

| Vinylboronic acid pinacol ester 6.2a | Radical acceptor for the cyclization reaction. |

| Et₃B/air | Radical initiator system. |

| Product 6.3da | Functionalized cyclopentane, synthesized with a 47% isolated yield and a 5:1 diastereomeric ratio. |

Data sourced from unibe.ch.

This example demonstrates the utility of iodomalonates as versatile building blocks. The iodo group provides a handle for radical-based carbon-carbon bond formation, enabling the construction of complex cyclic systems like cyclopentenones, which are important targets in medicinal chemistry and natural product synthesis. unibe.ch

Q & A

Q. How can isotopic labeling resolve competing pathways in MA iodination (e.g., radical vs. electrophilic mechanisms)?

- Methodological Answer : Use ¹³C-labeled MA to track carboxyl group fate via nuclear magnetic resonance (NMR). Compare radical scavengers (e.g., resorcinol) and electrophilic iodinating agents to distinguish pathway dominance .

Key Research Gaps

- Role of diiodoacetic acid in BR oscillator termination.

- Temperature-dependent kinetics of I⁺¹ transfer under non-steady-state conditions.

- Integration of I₂MA into multi-step radical chain mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.